

# Vabametkib in METex14 skipping NSCLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Vabametkib
Cat. No.:	B8514164

[Get Quote](#)

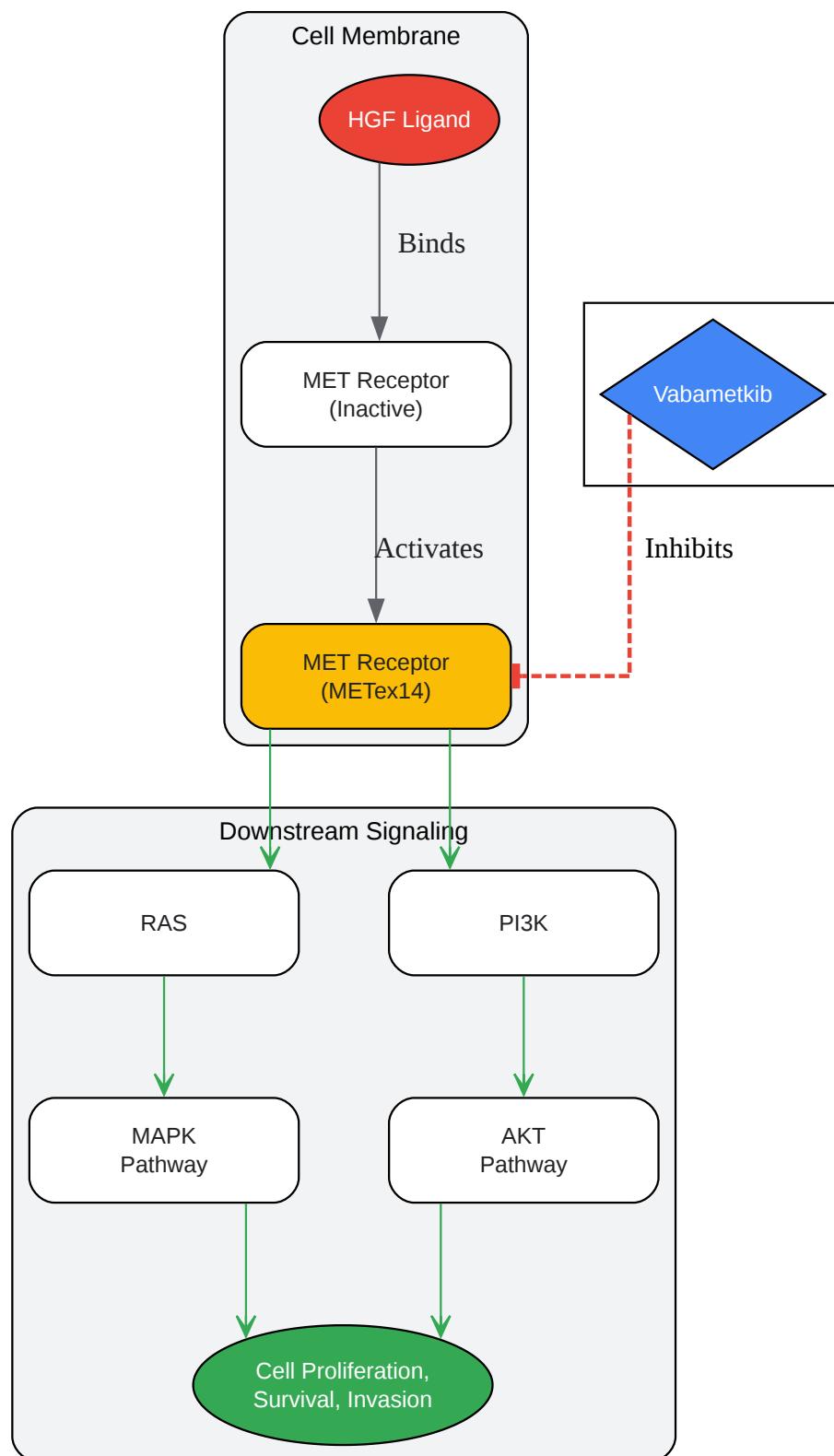
An In-depth Technical Guide to **Vabametkib** in MET Exon 14 Skipping Non-Small Cell Lung Cancer

## Introduction

**Vabametkib** (formerly ABN401) is an orally administered, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.<sup>[1][2]</sup> Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).<sup>[3]</sup> These mutations lead to impaired ubiquitin-mediated degradation of the MET receptor, resulting in its sustained activation and downstream signaling through pathways like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation, survival, and invasion.<sup>[3][4][5]</sup> **Vabametkib** is currently under investigation as a targeted therapy for patients with NSCLC harboring METex14 skipping mutations.<sup>[1][6]</sup> This document provides a comprehensive technical overview of **Vabametkib**, summarizing its mechanism of action, preclinical data, clinical efficacy, safety profile, and relevant experimental methodologies.

## Mechanism of Action

**Vabametkib** functions by competitively binding to the ATP-binding pocket of the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades. The METex14 skipping mutation results in the loss of the CBL ubiquitin ligase binding site, preventing receptor degradation and leading to its accumulation and constitutive activation.<sup>[3]</sup> By directly inhibiting the kinase activity, **Vabametkib** effectively abrogates the oncogenic signaling driven by this alteration.



[Click to download full resolution via product page](#)

**Caption: Vabametkib Mechanism of Action in METex14 NSCLC.**

## Clinical Development and Efficacy

**Vabametkib** has been evaluated in a global, open-label, multicenter Phase 2 clinical trial (NCT05541822) for patients with NSCLC harboring METex14 skipping mutations.[1] The study's primary endpoint is the objective response rate (ORR).[1][7]

### Phase 2 Trial (NCT05541822) - Cohort 1

This cohort focused on TKI-naïve patients with METex14 NSCLC.[1] As of the data cutoff on December 24, 2024, a total of 40 patients had been enrolled and treated across 24 centers in the US, South Korea, and Taiwan.[1][7] The patient population included 21 treatment-naïve and 19 previously treated individuals.[1][7]

Table 1: Efficacy of **Vabametkib** in METex14 NSCLC (NCT05541822)

Endpoint	All Evaluable Patients (n=37)	Treatment-Naïve (n=21)	Previously Treated (n=19)
Objective Response Rate (ORR)	<b>43.2% (95% CI: 27.10–60.51)</b> [1][7]	-	-
Median Progression-Free Survival (PFS)	-	15.9 months (95% CI: 10.9, NA)[1][7]	6.2 months (95% CI: 5.9, NA)[1][7]
Median Follow-up	7.7 months[1][7]	-	-
Disease Control Rate (DCR)	Evaluated, data not specified[1][7]	-	-

| Duration of Response (DoR) | Evaluated, data not specified[1][7] | - | - |

Data based on an evaluable population of 37 patients as of December 24, 2024.[1][7] NA: Not Available.

## Safety and Tolerability Profile

**Vabametkib** has demonstrated a favorable safety profile with good tolerability.[1][6][8] In the Phase 2 trial, the safety was assessed in all 40 treated patients.[7] Notably, there were no

reported cases of grade 3 or higher peripheral edema, a common adverse event associated with other MET inhibitors.[9]

Table 2: Treatment-Related Adverse Events (TRAEs) in NCT05541822 (n=40)

Adverse Event	Any Grade Frequency	Grade $\geq 3$ Frequency
Nausea	70% (n=28)[7]	Data not specified
Diarrhea	35% (n=14)[7]	Data not specified
Vomiting	20% (n=8)[7]	Data not specified
Peripheral Edema	12.5% (n=5)[7]	0%[1][7][8]

| Any Grade  $\geq 3$  TRAE | - | 12.5% (n=5)[1][7][8] |

No Grade 5 (fatal) events were reported in this cohort.[1][8]

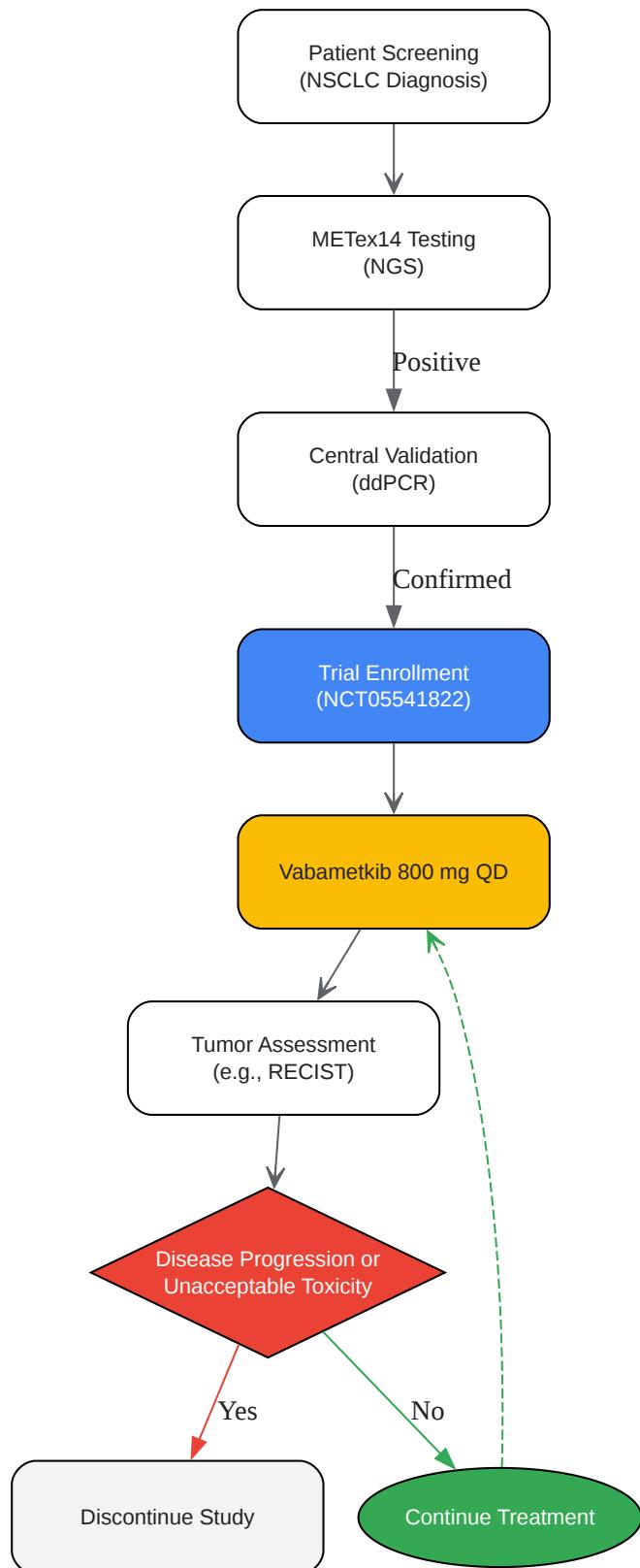
## Experimental Protocols

### Clinical Trial Methodology (NCT05541822)

The protocol for the Phase 2, open-label, global, multicenter study is designed to assess the efficacy and safety of **Vabametkib**.[1][7]

- Patient Population: Patients with NSCLC harboring METex14 skipping mutations.[1]
- Screening and Confirmation: METex14 status is initially confirmed via Next-Generation Sequencing (NGS) testing and then further validated centrally using digital droplet PCR (ddPCR).[1][7][8]
- Treatment Regimen: Patients receive oral **Vabametkib** at a dose of 800 mg once daily (QD). [1][7] Treatment continues until disease progression or the occurrence of unacceptable toxicity.[1][7]
- Endpoints:
  - Primary: Objective Response Rate (ORR).[1][7]

- Secondary/Additional: Pharmacokinetics (PK), Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[\[1\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

**Caption:** Clinical Trial Workflow for **Vabametkib** (NCT05541822).

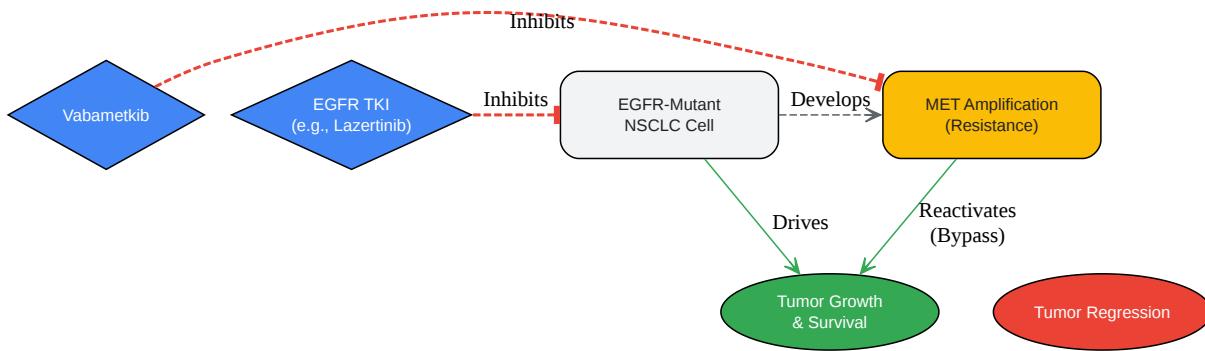
## Resistance Mechanisms and Combination Strategies

Acquired resistance to targeted therapies is a significant clinical challenge. In EGFR-mutated NSCLC, MET amplification is a known bypass mechanism that confers resistance to EGFR tyrosine kinase inhibitors (TKIs).[\[3\]](#)[\[10\]](#) This provides a strong rationale for combination therapy.

### Combination with EGFR TKIs

**Vabametkib** is being investigated in combination with third-generation EGFR TKIs, such as Lazertinib, for patients with MET-amplified, EGFR-mutant advanced NSCLC who have progressed on prior EGFR TKI therapy.[\[9\]](#)[\[10\]](#)

- Preclinical Rationale: In patient-derived xenograft (PDX) models with both EGFR mutations and high MET amplification, the combination of **Vabametkib** and a third-generation EGFR TKI demonstrated strong synergistic anti-tumor efficacy, achieving 96.6% tumor growth inhibition (TGI).[\[10\]](#)[\[11\]](#)
- Drug-Drug Interaction (DDI) Studies: Pharmacokinetic (PBPK) modeling indicated that the potential for DDI between **Vabametkib** and Lazertinib is negligible, supporting the safe and effective use of the combination.[\[10\]](#)[\[11\]](#)
- Clinical Investigation: A Phase 2 trial (ABN401-003, cohort-2) is underway to evaluate the efficacy and safety of **Vabametkib** combined with Lazertinib in this patient population.[\[10\]](#)

[Click to download full resolution via product page](#)

**Caption:** Rationale for **Vabametkib** and EGFR TKI Combination Therapy.

## Conclusion

**Vabametkib** demonstrates significant antitumor activity and a favorable safety profile in patients with METex14 skipping NSCLC, positioning it as a promising therapeutic agent.<sup>[1][8]</sup> Its excellent tolerability, particularly the low incidence of severe peripheral edema, may offer an advantage over other approved MET inhibitors.<sup>[1][6]</sup> Furthermore, ongoing research into combination strategies with EGFR TKIs highlights its potential to address acquired resistance mechanisms, potentially expanding its therapeutic application beyond METex14-driven tumors.<sup>[2][10]</sup> Continued clinical development is well-supported by the current body of evidence.<sup>[1][6]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ascopubs.org [ascopubs.org]
- 2. bqura.com [bqura.com]
- 3. MET targeted therapy in non-small cell lung cancer patients with MET exon 14-skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oncogenic mechanism-based pharmaceutical validation of therapeutics targeting MET receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vabametkib (ABN401) / Abion [delta.larvol.com]
- 7. Vabametkib in MET exon 14 skipping non-small-cell lung cancer: Efficacy and safety from the open-label, phase 2, cohort-1 trial. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. Abion's 'Vabametkib' NSCLC Phase 1 CSR receives safety confirmation, Phase 2 progressing smoothly – ABION BIO [abionbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [AACR] Abion reports drug interaction analysis for vabametkib and lazertinib combination therapy < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- To cite this document: BenchChem. [Vabametkib in METex14 skipping NSCLC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8514164#vabametkib-in-metex14-skipping-nsclc>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)